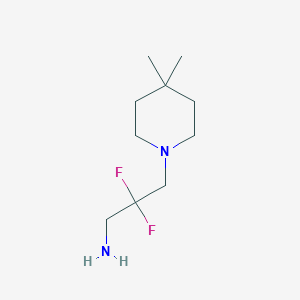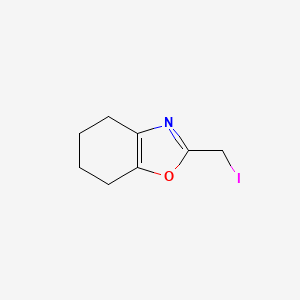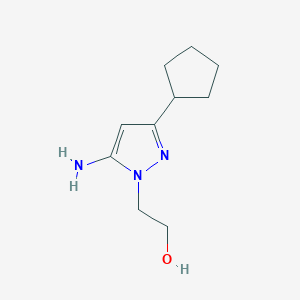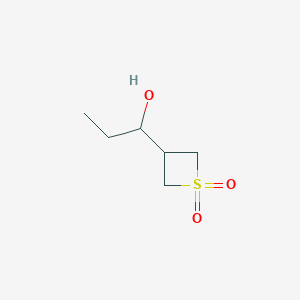
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a hydroxypropyl group attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione typically involves the reaction of a thietane precursor with a hydroxypropylating agent under controlled conditions. One common method involves the use of 1,3-propanediol and a thietane derivative in the presence of a strong acid catalyst to facilitate the ring formation and subsequent hydroxypropylation . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound on a large scale .
化学反应分析
Types of Reactions
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various functionalized thietane compounds depending on the substituent introduced.
科学研究应用
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypropyl group enhances its solubility and reactivity, allowing it to interact with a wide range of biological molecules .
相似化合物的比较
Similar Compounds
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione: Unique due to its specific substitution pattern and ring structure.
2-Hydroxypropyl-1lambda6-thietane-1,1-dione: Similar structure but different substitution position.
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
This compound stands out due to its specific hydroxypropyl substitution, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
属性
分子式 |
C6H12O3S |
|---|---|
分子量 |
164.22 g/mol |
IUPAC 名称 |
1-(1,1-dioxothietan-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H12O3S/c1-2-6(7)5-3-10(8,9)4-5/h5-7H,2-4H2,1H3 |
InChI 键 |
KMYAWVHGXCDJJG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CS(=O)(=O)C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


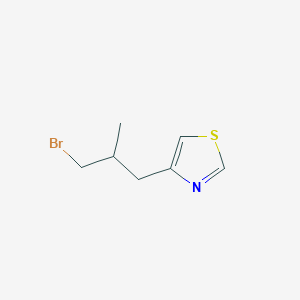
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
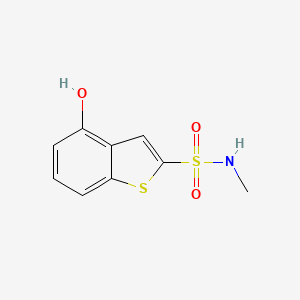
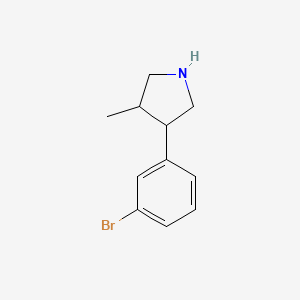
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)

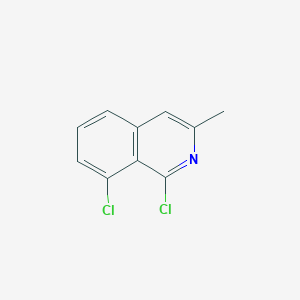
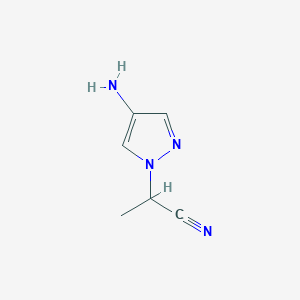
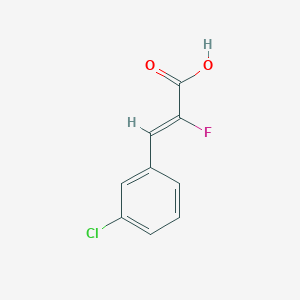
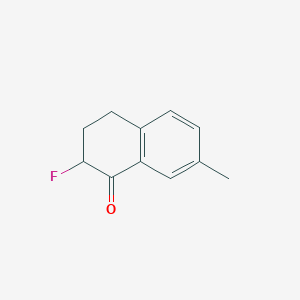
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
